molecular formula C7H2O6-2 B1262233 2-oxo-2H-pyran-4,6-dicarboxylate

2-oxo-2H-pyran-4,6-dicarboxylate

Cat. No. B1262233
M. Wt: 182.09 g/mol
InChI Key: VRMXCPVFSJVVCA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2H-pyran-4,6-dicarboxylate is a dicarboxylic acid dianion obtained via deprotonation of both carboxy groups of 2-oxo-2H-pyran-4,6-dicarboxylic acid;  major species at pH 7.3. It is a conjugate base of a 2-oxo-2H-pyran-4,6-dicarboxylic acid.

Scientific Research Applications

Crystal Structure Analysis

  • The compound has been analyzed using X-ray crystallography, which provides unambiguous proof of its structure. Such analysis is crucial for understanding the molecular configuration and potential applications in various fields (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).

Chemical Synthesis

  • This compound is used in the synthesis of various other chemicals. For instance, it's involved in the one-pot synthesis of tetrasubstituted thiophenes, showcasing its utility in creating complex organic molecules (Sahu et al., 2015).

Heterocyclic Compound Applications

  • 2H-pyrans, a category that includes 2-oxo-2H-pyran-4,6-dicarboxylate, are biologically active and play a significant role in bioorganic chemistry. They are used in developing sensors and other biological applications due to their versatile properties (Suthar, Kumbhani, & Bhatt, 2021).

Microwave-Assisted Catalytic Synthesis

  • This compound has been synthesized using microwave irradiation, indicating its potential for efficient and rapid chemical synthesis in laboratory settings (Zhao Xiang-kui, 2009).

Biological Activities

  • Pyran compounds, including 2-oxo-2H-pyran-4,6-dicarboxylate derivatives, are known for their biological activities. They are studied for their potential in pharmaceutical applications due to their diverse biological effects (Kumar et al., 2015).

Chemical Reactivity and Transformations

  • The compound's reactivity has been explored in various chemical reactions, such as in the synthesis of 2H-pyrans and 4H-pyrans, highlighting its versatility in organic synthesis (Wang et al., 2009).

Antibacterial Potential

  • Derivatives of this compound have been studied for their potential antibacterial properties, indicating its relevance in the development of new antimicrobial agents (Greene et al., 2020).

Fluorescence Properties

  • Certain derivatives of 2-oxo-2H-pyran-4,6-dicarboxylate exhibit fluorescence, making them interesting for applications in light-emitting materials and sensors (Mizuyama et al., 2008).

properties

Product Name

2-oxo-2H-pyran-4,6-dicarboxylate

Molecular Formula

C7H2O6-2

Molecular Weight

182.09 g/mol

IUPAC Name

6-oxopyran-2,4-dicarboxylate

InChI

InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12)/p-2

InChI Key

VRMXCPVFSJVVCA-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)[O-])C(=O)[O-]

synonyms

2-pyrone-4,6-dicarboxylic acid
alpha-pyrone-4,6-dicarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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